1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde
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Overview
Description
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound with the molecular formula C6H7N3O. It is a member of the triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science . This compound is characterized by the presence of a cyclopropyl group attached to the triazole ring, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde typically involves a multi-step processThis method involves the reaction of azides with propargyl alcohol or acetal-protected propargyl aldehydes, followed by oxidation or hydrolysis . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of agrochemicals and materials.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-Cyclopropyl-1H-1,2,4-triazole-5-carbaldehyde can be compared with other triazole derivatives such as:
1-Cyclopropyl-1H-1,2,3-triazole-5-carbaldehyde: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.
5-Cyclopropyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde: Contains a phenyl group, which imparts different chemical properties. The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications.
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
2-cyclopropyl-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c10-3-6-7-4-8-9(6)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
IGIKFTUTLUCCRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NC=N2)C=O |
Origin of Product |
United States |
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